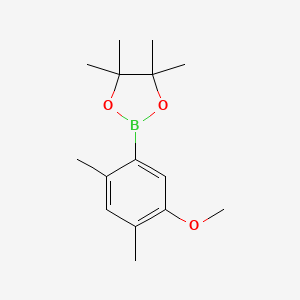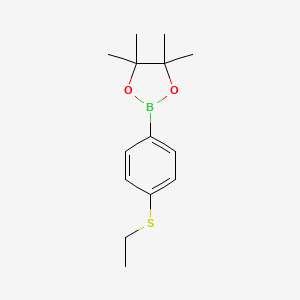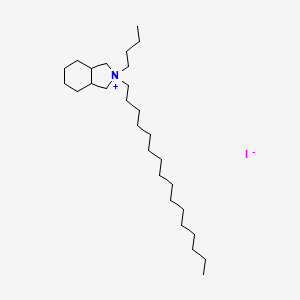
2-Butyl-2-hexadecyloctahydro-1H-isoindol-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is a complex organic compound with a unique structure It belongs to the class of isoindoles, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted cyclohexanone with a hexadecylamine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated isoindole derivatives.
Substitution: Formation of halogenated isoindole derivatives.
Applications De Recherche Scientifique
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole involves its interaction with specific molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, its structure may enable it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
- 2-Hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
- 2-Butyl-2-octyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
Uniqueness
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes or hydrophobic environments is desired. Additionally, its specific substitution pattern on the isoindole ring differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
7356-92-5 |
|---|---|
Formule moléculaire |
C28H56IN |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
2-butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide |
InChI |
InChI=1S/C28H56N.HI/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20-24-29(23-6-4-2)25-27-21-18-19-22-28(27)26-29;/h27-28H,3-26H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YYXQMXSERSXSCX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1(CC2CCCCC2C1)CCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
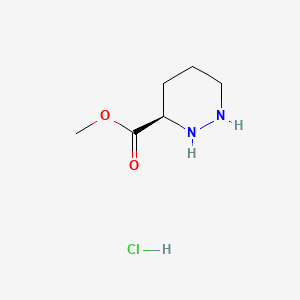
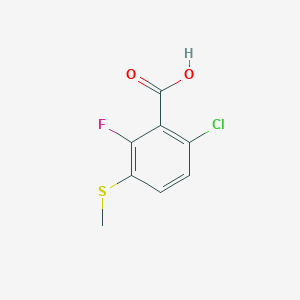





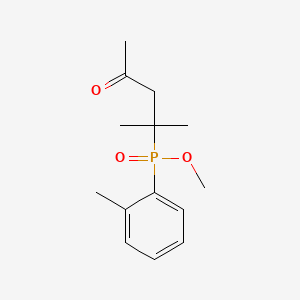

![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
